6-chloro-9-methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
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Overview
Description
6-chloro-9-methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is a heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are often found in natural products and synthetic drugs. This particular compound features a chlorine atom at the 6th position and a methyl group at the 9th position, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole structure. The specific steps for synthesizing this compound may include:
Formation of the Indole Core: Reacting cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst like methanesulfonic acid under reflux conditions.
Chlorination: Introducing a chlorine atom at the 6th position using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: Adding a methyl group at the 9th position using methyl iodide or a similar methylating agent.
Carboxylation: Introducing the carboxylic acid group at the 3rd position through carboxylation reactions involving carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-9-methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-9-methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-9-methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved can vary, but common targets include enzymes like kinases, proteases, and receptors involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
9-methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid: Lacks the chlorine atom at the 6th position.
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid: Lacks the methyl group at the 9th position.
Uniqueness
The presence of both the chlorine atom at the 6th position and the methyl group at the 9th position makes 6-chloro-9-methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid unique. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-chloro-9-methyl-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-16-12-4-2-8(14(17)18)6-10(12)11-7-9(15)3-5-13(11)16/h3,5,7-8H,2,4,6H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMQNWZZBRSFID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CC(CC2)C(=O)O)C3=C1C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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